molecular formula C8H10ClNO3 B11767720 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride

5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride

Cat. No.: B11767720
M. Wt: 203.62 g/mol
InChI Key: IJRYEEAKAHJPTM-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride is a chemical compound with a complex structure that includes a hydroxyl group, a hydroxymethyl group, and a methylnicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride typically involves multiple steps. One common approach is the acid-catalyzed dehydration of biomass-derived hexoses, which produces intermediates such as 5-(hydroxymethyl)furfural . These intermediates can then undergo further chemical modifications to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalytic processes to ensure high yields and purity. The use of eco-friendly reagents and reaction conditions is emphasized to adhere to the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These metabolites can then interact with cellular receptors and signaling pathways to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to be derived from renewable biomass sources also adds to its significance in sustainable chemistry .

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2-3,11-12H,4H2,1H3;1H

InChI Key

IJRYEEAKAHJPTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)C=O.Cl

Origin of Product

United States

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